N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Overview
Description
N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea, also known as BRP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BRP is a urea derivative that has been synthesized through various methods and has been found to exhibit significant biological activity.
Mechanism of Action
The exact mechanism of action of N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is not fully understood, but it is thought to act by inhibiting various enzymes and signaling pathways involved in inflammation and tumor growth. N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the production of inflammatory mediators. It has also been found to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling molecule involved in angiogenesis.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been found to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been found to reduce the production of inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has several advantages as a research tool, including its low toxicity and ability to inhibit multiple signaling pathways. However, its limited solubility in aqueous solutions and potential for off-target effects must be taken into consideration.
Future Directions
Future research on N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea could explore its potential use in combination therapy with other anti-cancer or anti-inflammatory agents. Further studies could also investigate the potential for N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea to target specific signaling pathways involved in disease progression. Additionally, research could focus on developing more efficient synthesis methods and improving the solubility and bioavailability of N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea.
Scientific Research Applications
N-(4-bromophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has been studied for its potential use in the treatment of cancer, inflammatory diseases, and neurological disorders.
properties
IUPAC Name |
1-(4-bromophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c15-11-4-6-12(7-5-11)17-14(20)16-8-2-10-18-9-1-3-13(18)19/h4-7H,1-3,8-10H2,(H2,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZRZVYWAVMFBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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